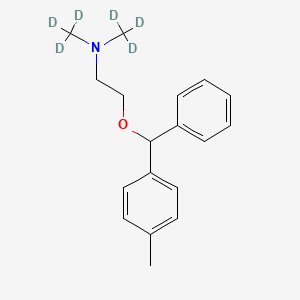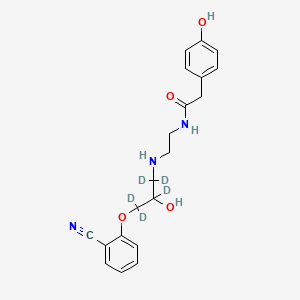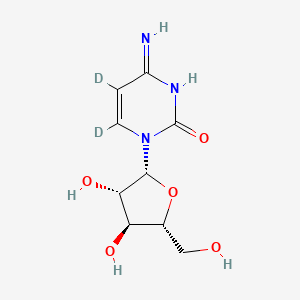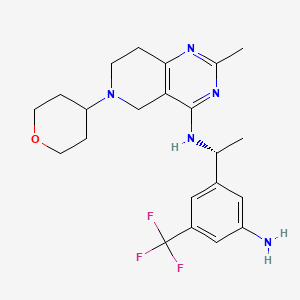
Sos1-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sos1-IN-9 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway. This pathway is implicated in various cancers, making this compound a promising therapeutic candidate for RAS-driven malignancies .
Méthodes De Préparation
The synthesis of Sos1-IN-9 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the use of methyl 5-bromo-2-methoxyisonicotinate as a starting material, which undergoes multiple reactions to form the final compound . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations.
Analyse Des Réactions Chimiques
Sos1-IN-9 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include nucleophiles and electrophiles, which facilitate the formation of the desired products. The major products formed from these reactions are typically intermediates that are further processed to obtain the final compound .
Applications De Recherche Scientifique
Sos1-IN-9 has been extensively studied for its potential applications in scientific research. It is primarily used in the field of oncology to investigate its effects on RAS-driven cancers. The compound has shown promising results in inhibiting the SOS1-KRAS interaction, leading to the suppression of cancer cell proliferation and survival . Additionally, this compound is used in drug discovery and development to identify new therapeutic agents targeting the RAS signaling pathway .
Mécanisme D'action
The mechanism of action of Sos1-IN-9 involves the inhibition of the SOS1 protein, which is a guanine nucleotide exchange factor (GEF) for RAS. By binding to the SOS1 protein, this compound prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on RAS, thereby inhibiting its activation. This leads to the suppression of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which are critical for cancer cell growth and survival .
Comparaison Avec Des Composés Similaires
Sos1-IN-9 is unique in its ability to selectively inhibit the SOS1 protein, making it a valuable tool for studying the RAS signaling pathway. Similar compounds include other SOS1 inhibitors, such as HM99462 and MRTX0902, which also target the SOS1-KRAS interaction but may differ in their potency and selectivity . These compounds are being investigated for their potential use in combination therapies to overcome resistance to existing treatments .
Propriétés
Formule moléculaire |
C22H28F3N5O |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-2-methyl-6-(oxan-4-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H28F3N5O/c1-13(15-9-16(22(23,24)25)11-17(26)10-15)27-21-19-12-30(18-4-7-31-8-5-18)6-3-20(19)28-14(2)29-21/h9-11,13,18H,3-8,12,26H2,1-2H3,(H,27,28,29)/t13-/m1/s1 |
Clé InChI |
CHKZWOWIGAKWBR-CYBMUJFWSA-N |
SMILES isomérique |
CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)N[C@H](C)C4=CC(=CC(=C4)N)C(F)(F)F |
SMILES canonique |
CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)NC(C)C4=CC(=CC(=C4)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


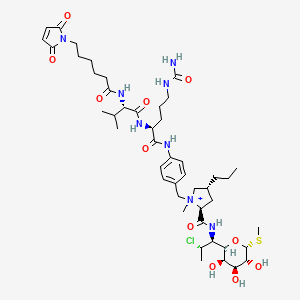
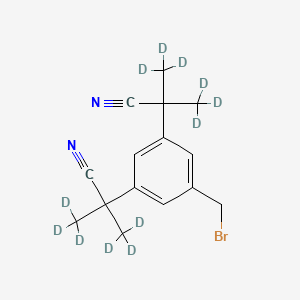


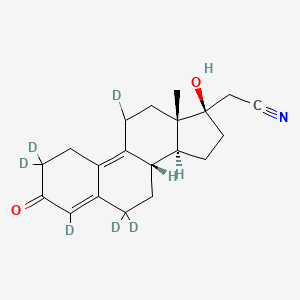
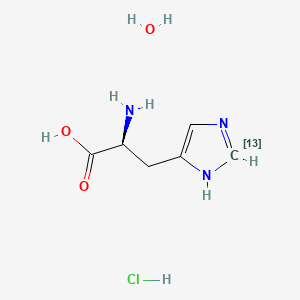
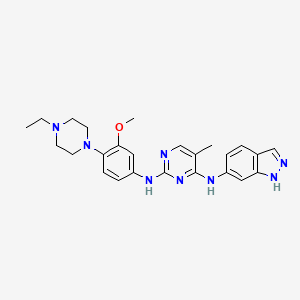
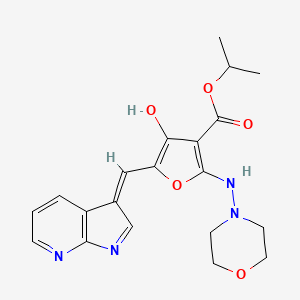
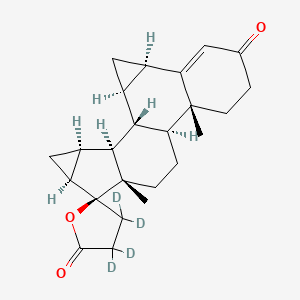
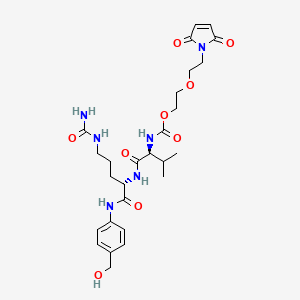
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
